(4-Cyclopropoxypyridin-3-yl)boronic acid
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Overview
Description
(4-Cyclopropoxypyridin-3-yl)boronic acid is an organoboron compound that features a boronic acid group attached to a pyridine ring substituted with a cyclopropoxy group at the fourth position. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Cyclopropoxypyridin-3-yl)boronic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and a boronic acid or ester. The general reaction conditions include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like tetrahydrofuran or dimethylformamide. The reaction is usually carried out under an inert atmosphere at elevated temperatures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: (4-Cyclopropoxypyridin-3-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Various nucleophiles such as amines or alcohols in the presence of a base.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Boranes.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
(4-Cyclopropoxypyridin-3-yl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (4-Cyclopropoxypyridin-3-yl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as enzyme inhibition and molecular recognition. The boronic acid group interacts with specific molecular targets, leading to the modulation of biological pathways and processes .
Comparison with Similar Compounds
- Phenylboronic acid
- Pyridinylboronic acid
- Cyclopropylboronic acid
Comparison: (4-Cyclopropoxypyridin-3-yl)boronic acid is unique due to the presence of both a cyclopropoxy group and a pyridine ring, which confer distinct reactivity and binding properties. Compared to phenylboronic acid, it offers enhanced specificity in biological applications. Pyridinylboronic acid lacks the cyclopropoxy group, making it less versatile in certain synthetic applications. Cyclopropylboronic acid, on the other hand, does not have the aromatic pyridine ring, limiting its use in aromatic substitution reactions .
Properties
Molecular Formula |
C8H10BNO3 |
---|---|
Molecular Weight |
178.98 g/mol |
IUPAC Name |
(4-cyclopropyloxypyridin-3-yl)boronic acid |
InChI |
InChI=1S/C8H10BNO3/c11-9(12)7-5-10-4-3-8(7)13-6-1-2-6/h3-6,11-12H,1-2H2 |
InChI Key |
NGINAXSXVAVIRO-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=CN=C1)OC2CC2)(O)O |
Origin of Product |
United States |
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